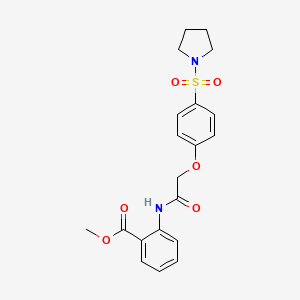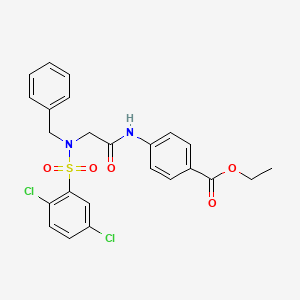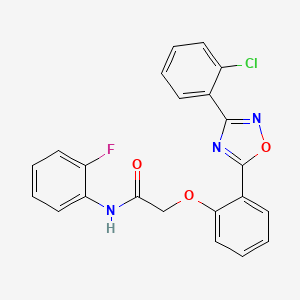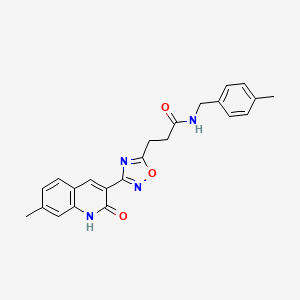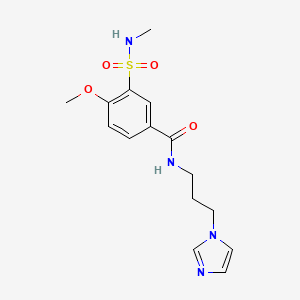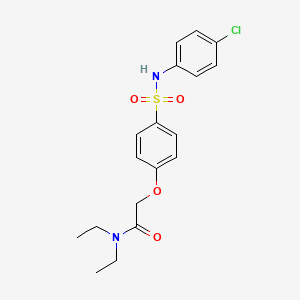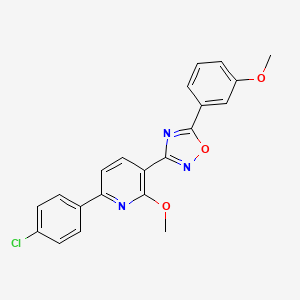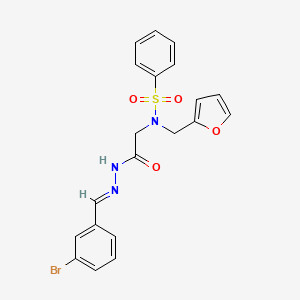
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide, also known as CEES, is a chemical compound that has been studied for its potential applications in scientific research. CEES is a member of the class of sulfur mustards, which are chemical warfare agents that have been used in conflicts throughout history. Despite its dangerous properties, CEES has shown promise in a variety of research areas, including cancer treatment and immunology.
作用機序
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide involves the formation of DNA adducts, which are chemical modifications of DNA that can lead to cell death. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide forms adducts with the guanine bases in DNA, which can cause DNA strand breaks and other damage. This ultimately leads to cell death.
Biochemical and Physiological Effects
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has a variety of biochemical and physiological effects on the body. One of the most significant effects is its ability to induce oxidative stress. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
In addition to its effects on oxidative stress, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has also been shown to cause inflammation and damage to the respiratory system. This makes it a potential hazard for people who are exposed to it.
実験室実験の利点と制限
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has several advantages for use in lab experiments. One of the main advantages is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for testing potential cancer treatments.
However, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide also has several limitations for use in lab experiments. One of the main limitations is its toxicity. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide is a hazardous chemical that can cause serious health effects if not handled properly. This makes it difficult to work with in a lab setting.
将来の方向性
There are several future directions for research involving 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. One potential area of research is the development of new cancer treatments based on the mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. Researchers could use 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide as a starting point to develop new compounds that are more effective and less toxic.
Another potential area of research is the development of new immunomodulatory agents based on the properties of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. Researchers could use 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide as a starting point to develop new compounds that can modulate the immune system in a more targeted and effective way.
Overall, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide is a promising compound for use in scientific research. Despite its hazardous properties, it has shown potential in a variety of research areas and could lead to the development of new treatments and therapies in the future.
合成法
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxyaniline to form 4-chloro-N-(2-ethoxyphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and 2-ethylphenylsulfonyl chloride to form 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide.
科学的研究の応用
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves its use in cancer treatment. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in chemotherapy.
In addition to its potential use in cancer treatment, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has also been studied for its immunomodulatory properties. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to modulate the immune system by activating certain immune cells and suppressing others. This makes it a potential candidate for use in treating autoimmune diseases.
特性
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-16-7-5-6-8-20(16)26-31(28,29)19-13-14-22(30-4-2)21(15-19)25-23(27)17-9-11-18(24)12-10-17/h5-15,26H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUGLEVIQWIASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)

